2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H5ClF2O3 It is a derivative of phenylacetic acid, characterized by the presence of chloro and difluoro substituents on the phenyl ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Hydroxyacetic Acid Formation: The hydroxyacetic acid moiety can be introduced through a reaction involving the corresponding phenylacetic acid derivative and a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-3,6-difluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro substituents enhance its binding affinity and specificity, leading to modulation of biological pathways. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3,6-difluorophenyl)acetic acid
- 2-(2-Chloro-3,6-difluorophenyl)-2-oxoacetic acid
- 2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyethanol
Uniqueness
2-(2-Chloro-3,6-difluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. Its hydroxyacetic acid moiety also differentiates it from other similar compounds, providing additional functional versatility.
Properties
Molecular Formula |
C8H5ClF2O3 |
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Molecular Weight |
222.57 g/mol |
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-6-4(11)2-1-3(10)5(6)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
AHLRROCJCNPAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(=O)O)O)Cl)F |
Origin of Product |
United States |
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